gamma-Tocopherol

Catalog No.
S563161
CAS No.
54-28-4
M.F
C28H48O2
M. Wt
416.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Tocopherol

CAS Number

54-28-4

Product Name

gamma-Tocopherol

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1

InChI Key

QUEDXNHFTDJVIY-DQCZWYHMSA-N

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Solubility

128 mg/mL

Synonyms

(2R)-3,4-Dihydro-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; (+)- 2,7,8-Trimethyl-(7-methyl-d3)-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-γ-Tocopherol; (2R,4’R,8’R)-γ-Tocopherol; (R,R,R)-γ-Tocopherol; D-γ-Tocopher

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

Gamma-tocopherol (γ-tocopherol) is one of the eight forms of vitamin E, a group of fat-soluble antioxidants. While alpha-tocopherol (α-tocopherol) is the most common form found in the body, gamma-tocopherol is the predominant form in the American diet, particularly from vegetable oils and nuts [].

Bioavailability and Metabolism

Studies suggest that gamma-tocopherol may be absorbed as efficiently as alpha-tocopherol, but its body distribution and metabolism differ []. Gamma-tocopherol preferentially accumulates in certain tissues like adipose tissue, while alpha-tocopherol is preferentially taken up by the liver and incorporated into cell membranes []. Additionally, gamma-tocopherol undergoes more extensive metabolism compared to alpha-tocopherol, and its metabolites may contribute to some of its biological effects [, ].

Potential Health Benefits

Research is ongoing to explore the potential health benefits of gamma-tocopherol, with a focus on its antioxidant and anti-inflammatory properties [, ].

  • Antioxidant activity: Similar to other forms of vitamin E, gamma-tocopherol may help protect cells from damage caused by free radicals, potentially reducing the risk of chronic diseases like heart disease and cancer [, ]. However, more research is needed to confirm these potential benefits.
  • Anti-inflammatory activity: Gamma-tocopherol's metabolites may play a role in regulating inflammatory pathways, suggesting potential benefits for conditions like chronic obstructive pulmonary disease (COPD) and non-alcoholic fatty liver disease (NAFLD) [, ]. However, further research is needed to understand the mechanisms and potential clinical applications.

Gamma-Tocopherol is a form of vitamin E, specifically a type of tocopherol, characterized by its unique chemical structure, which includes a chromanol ring and a long phytyl side chain. It is primarily found in various plant oils, notably in corn and soybean oils, and is recognized for its antioxidant properties. Unlike alpha-tocopherol, which is the most prevalent form of vitamin E in the human diet, gamma-tocopherol plays distinct roles in biological systems and has been shown to exhibit different health benefits and mechanisms of action .

The exact mechanism of action of gamma-tocopherol is still being explored. However, its antioxidant properties are well established. Gamma-tocopherol acts as a free radical scavenger, preventing cellular damage caused by oxidative stress []. Additionally, research suggests it might play a role in cell signaling and gene regulation [].

Gamma-tocopherol is generally considered safe for healthy adults at recommended intake levels. However, high doses may interfere with vitamin K function and blood clotting []. Gamma-tocopherol is non-flammable and non-reactive under normal conditions [].

  • Antioxidant Activity: It reacts with free radicals and singlet oxygen, effectively quenching these reactive species. This reaction helps prevent oxidative damage to lipids and other cellular components .
  • Formation of Quinones: Gamma-tocopherol can be oxidized to form gamma-tocopheryl quinone, which has been identified as an arylating electrophile. This quinone can react with thiols such as glutathione, leading to the formation of hydroquinone adducts .
  • Reactions with Peroxynitrite: In buffered solutions, gamma-tocopherol reacts with peroxynitrite to yield several products, indicating its involvement in complex oxidative processes .

Gamma-Tocopherol exhibits various biological activities beyond its role as an antioxidant:

  • Anti-inflammatory Effects: Research suggests that gamma-tocopherol may modulate inflammatory pathways, potentially reducing the risk of chronic diseases such as cardiovascular disease .
  • Cellular Protection: Its metabolites, particularly the quinones formed during oxidation, have been shown to exert cytotoxic effects on certain cancer cell lines, highlighting a dual role in promoting health and potentially influencing disease processes .
  • Metabolic Role: Gamma-tocopherol is involved in lipid metabolism and may influence cholesterol levels through its interactions with lipid peroxides .

Gamma-Tocopherol can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting gamma-tocopherol from plant sources such as corn oil or soybean oil.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions starting from simpler compounds. For example, the synthesis may involve the condensation of 2-methyl-2-(4-methylphenyl)-3-buten-2-ol with phytyl pyrophosphate .
  • Biotechnological Approaches: Advances in biotechnology have led to the use of microbial fermentation processes to produce gamma-tocopherol from renewable resources.

Gamma-Tocopherol has diverse applications across several fields:

  • Nutritional Supplements: It is used as a dietary supplement due to its antioxidant properties and potential health benefits.
  • Food Industry: As a natural antioxidant, it is added to food products to prevent rancidity and extend shelf life .
  • Pharmaceuticals: Its role in modulating inflammation and oxidative stress makes it a candidate for therapeutic applications in chronic diseases.

Gamma-Tocopherol shares similarities with other tocopherols but also possesses unique characteristics:

CompoundStructureUnique Features
Alpha-TocopherolC28H48O2Most abundant form in human tissues; higher bioavailability.
Delta-TocopherolC28H48O2Less common; exhibits antioxidant properties but less studied than gamma-tocopherol.
Beta-TocopherolC28H48O2Found in smaller amounts; less effective as an antioxidant compared to gamma-tocopherol.
TocotrienolsC27H44O2Structural variations lead to different biological activities; tocotrienols have been noted for their cholesterol-lowering effects.

This comparison highlights gamma-tocopherol's unique role within the vitamin E family, particularly regarding its specific antioxidant mechanisms and potential health benefits distinct from those of alpha-tocopherol.

Gamma-tocopherol’s antioxidant activity stems from its ability to donate hydrogen atoms from the hydroxyl group on its chromanol ring, neutralizing reactive oxygen species (ROS) such as peroxyl radicals. Unlike alpha-tocopherol, which has methyl groups at both R1 and R2 positions, gamma-tocopherol’s structure (methyl at R2 and hydrogen at R1) enhances its capacity to interact with diverse radicals [1] [3].

Radical Scavenging Efficiency:
Gamma-tocopherol demonstrates a stoichiometric factor (n) of 2.1 ± 0.3 in inhibiting benzoyl peroxide (BPO)-induced polymerization, outperforming alpha-tocopherol (n = 1.5 ± 0.2) [3]. This efficiency arises from its ability to stabilize radical intermediates through resonance delocalization across the chromanol ring.

Redox Regulation:
Gamma-tocopherol regenerates oxidized antioxidants like ascorbate by donating electrons, thereby maintaining cellular redox homeostasis. In lipopolysaccharide (LPS)-stimulated macrophages, gamma-tocopherol reduces 8-isoprostane levels by 60% at 10 μM, compared to 25% for alpha-tocopherol, highlighting its superior lipid peroxidation inhibition [2].

Reactive Nitrogen Species Trapping: Formation of 5-Nitro-Gamma-Tocopherol

Gamma-tocopherol uniquely neutralizes RNS, such as peroxynitrite (ONOO⁻), via nucleophilic addition at the unsubstituted C5 position. This reaction generates 5-nitro-gamma-tocopherol, a stable adduct that prevents RNS-mediated protein nitration and DNA damage [1] [2].

Mechanistic Specificity:

  • Peroxynitrite Neutralization: Gamma-tocopherol scavenges peroxynitrite at a rate constant (k) of 1.2 × 10³ M⁻¹s⁻¹, compared to alpha-tocopherol’s k = 2.5 × 10² M⁻¹s⁻¹ [1].
  • Synergism with Flavonoids: Co-administration with epigallocatechin gallate (EGCG) enhances RNS trapping by 40%, likely due to flavonoid-mediated stabilization of gamma-tocopherol’s phenoxyl radical [3].

Biological Impact:
In murine models of inflammation, 5-nitro-gamma-tocopherol formation reduces nitrotyrosine levels in tissues by 70%, attenuating nitrosative stress [2].

Mitochondrial Protection: Inhibition of Oxidative Damage Pathways

Gamma-tocopherol preserves mitochondrial integrity by mitigating ROS-induced damage and enhancing respiratory chain efficiency.

Respiratory Capacity Enhancement:
In SH-SY5Y neuroblastoma cells overexpressing amyloid precursor protein (APP), 50 μM gamma-tocopherol increases oxygen consumption rate (OCR) in the OXPHOS~CI-LINKED~ state by 35%, indicating improved Complex I activity [4].

Membrane Potential Stabilization:
Gamma-tocopherol treatment elevates mitochondrial membrane potential (ΔΨm) by 1.5-fold in APP-mutant cells, as measured by tetramethylrhodamine methyl ester (TMRM) fluorescence [4]. This stabilization correlates with reduced cytochrome c release and caspase-9 activation.

Complex IV Activation:
Gamma-tocopherol upregulates cytochrome c oxidase (Complex IV) activity by 25% in APP-overexpressing cells, facilitating efficient electron transfer and ATP synthesis [4].

Modulation of Prostaglandin and Leukotriene Biosynthesis

Gamma-tocopherol suppresses cyclooxygenase-2 (COX-2)-dependent prostaglandin synthesis, a key mediator of inflammation.

COX-2 Inhibition:
In LPS-stimulated RAW264.7 macrophages, gamma-tocopherol reduces prostaglandin E2 (PGE₂) synthesis with an IC₅₀ of 7.5 μM, compared to alpha-tocopherol’s IC₅₀ > 50 μM [2]. This inhibition is non-competitive, as gamma-tocopherol does not affect COX-2 expression but directly binds to the enzyme’s active site.

Eicosanoid Profile Modulation:

EicosanoidReduction by 10 μM Gamma-Tocopherol
PGE₂58% ± 6% [2]
PGD₂51% ± 8% [2]
8-Isoprostane61% ± 5% [2]

Gamma-tocopherol also attenuates leukotriene B4 (LTB4) synthesis by 45% in A549 epithelial cells, likely via 5-lipoxygenase (5-LOX) inhibition [2].

Regulation of Sphingolipid Metabolism and Apoptosis Pathways

Gamma-tocopherol induces apoptosis in cancer cells by disrupting sphingolipid homeostasis and activating mitochondrial death pathways.

Sphingolipid Modulation:
In LNCaP prostate cancer cells, 20 μM gamma-tocopherol decreases ceramide levels by 30% while increasing sphingosine-1-phosphate (S1P) by 2.2-fold, shifting the balance toward pro-apoptotic signaling [5].

Apoptosis Induction:

  • Cytochrome c Release: Gamma-tocopherol triggers cytochrome c translocation to the cytosol within 48 hours, observed in 65% of treated LNCaP cells [5].
  • Caspase Activation: Cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-9 occurs within 72 hours, with a 3.5-fold increase in DNA fragmentation [5].

Caspase-Independent Mechanisms:
Gamma-tocopherol induces lysosomal membrane permeabilization, releasing cathepsin B into the cytosol, which activates Bid and amplifies mitochondrial apoptosis [5].

Physical Description

Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light
Solid

XLogP3

10.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

416.365430770 g/mol

Monoisotopic Mass

416.365430770 g/mol

Boiling Point

226.20 °C. @ 760.00 mm Hg

Heavy Atom Count

30

Melting Point

-67.50 °C. @ 760.00 mm Hg

UNII

8EF1Z1238F

Pharmacology

Gamma-Tocopherol is the orally bioavailable gamma form of the naturally-occurring fat-soluble vitamin E, found in certain nuts and seeds, with potential antioxidant activity. Although the exact mechanism of action of this tocopherol has yet to be fully identified, gamma-tocopherol appears to have the ability to scavenge free radicals, thereby protecting against oxidative damage.

MeSH Pharmacological Classification

Antioxidants

Other CAS

54-28-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15

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